molecular formula C17H12ClN3 B5615220 9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline

9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5615220
M. Wt: 293.7 g/mol
InChI Key: ZYCYXCYHYCZADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

The mechanism of pharmacological action exerted by 6H-indolo[2,3-b]quinoxaline derivatives is predominantly DNA intercalation . This means that these compounds are able to insert themselves between the base pairs in the DNA helix, disrupting processes vital for DNA replication .

Future Directions

Given the biological activity of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It would also be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .

Scientific Research Applications

9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-chloro-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYXCYHYCZADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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